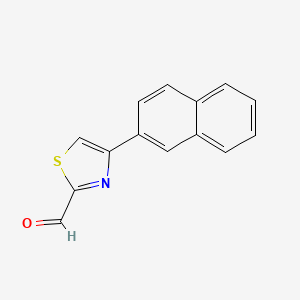

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHIFWGDBKTJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Organic Transformations and Derivatization

Reactivity of the Aldehyde Moiety

The aldehyde group is a versatile functional group that serves as a key site for chemical modifications, such as condensation or reduction reactions. vulcanchem.com

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 4-(naphthalen-2-yl)thiazole-2-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of primary alcohols with nickel peroxide in an aqueous alkaline solution is known to yield the corresponding carboxylic acids. researchgate.net Thiazole (B1198619) derivatives have been shown to undergo oxidation to form carboxylic acids, which in turn have been investigated for their potential biological activities. nih.govnih.gov

A general scheme for this oxidation is presented below:

| Reactant | Oxidizing Agent | Product |

| This compound | e.g., Nickel Peroxide | 4-(Naphthalen-2-yl)thiazole-2-carboxylic acid |

Reductive Transformations to Alcohols and Amines

The aldehyde group can be readily reduced to a primary alcohol, (4-(naphthalen-2-yl)thiazol-2-yl)methanol. This reduction can be achieved using various reducing agents. The resulting alcohol can serve as a precursor for further derivatization.

Furthermore, reductive amination of the aldehyde can be performed to introduce amine functionalities. This two-step process typically involves the initial formation of an imine or enamine, followed by reduction. This method allows for the synthesis of a wide range of substituted amines.

| Transformation | Reagents | Product |

| Reduction to Alcohol | e.g., Sodium borohydride (B1222165) (NaBH4) | (4-(Naphthalen-2-yl)thiazol-2-yl)methanol |

| Reductive Amination | Amine (R-NH2), Reducing Agent | N-substituted (4-(naphthalen-2-yl)thiazol-2-yl)methanamine |

Condensation Reactions (e.g., Oxime Formation, Schiff Base Formation)

The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles. vulcanchem.com These reactions are fundamental in constructing larger, more complex molecular architectures.

Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime, this compound oxime. This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.govkhanacademy.org

Schiff Base Formation: Condensation with primary amines yields Schiff bases (or imines). nih.gov These reactions are typically catalyzed by acid and involve the formation of a hemiaminal intermediate which then dehydrates. nih.gov The synthesis of Schiff bases from various thiazole derivatives and aromatic aldehydes is a well-established method for creating compounds with potential biological activities. nih.govnih.govresearchgate.netoncologyradiotherapy.comactascientific.com For example, 2-aminothiazole (B372263) derivatives can react with aromatic aldehydes to furnish Schiff bases. nih.gov The general reaction involves mixing the thiazole derivative with the aldehyde in a suitable solvent, often with catalytic amounts of acid, and heating to drive the reaction to completion. nih.gov

| Reaction Type | Reagent | Product |

| Oxime Formation | Hydroxylamine (NH2OH) | This compound oxime |

| Schiff Base Formation | Primary Amine (R-NH2) | N-((4-(naphthalen-2-yl)thiazol-2-yl)methylene)alkanamine |

Chemical Reactions at the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle that can participate in various substitution reactions. The electronic nature of the ring, influenced by the nitrogen and sulfur heteroatoms, dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally susceptible to electrophilic attack, with the position of substitution being influenced by the existing substituents. For the thiazole nucleus, electrophilic substitution reactions typically occur at the C5 position, as it is the most electron-rich. pharmaguideline.com However, the presence of the naphthalene (B1677914) and carbaldehyde groups on the this compound molecule will influence the regioselectivity of these reactions. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, bromination of 2-aminothiazolone derivatives has been shown to occur at the C5 position. ekb.eg

| Reaction | Reagent | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-4-(naphthalen-2-yl)thiazole-2-carbaldehyde |

| Nitration | Nitric Acid/Sulfuric Acid | 5-Nitro-4-(naphthalen-2-yl)thiazole-2-carbaldehyde |

| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | 5-Acyl-4-(naphthalen-2-yl)thiazole-2-carbaldehyde |

Nucleophilic Substitution Reactions on the Thiazole Nucleus

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions but can occur, particularly at the C2 position, which is electron-deficient. pharmaguideline.com These reactions often require strong nucleophiles or activation of the ring. pharmaguideline.com For instance, a halogen atom attached to the thiazole ring can be displaced by a nucleophile. pharmaguideline.com While the parent compound does not have a leaving group for direct nucleophilic aromatic substitution, derivatization of the thiazole ring (e.g., through halogenation) could open pathways for such reactions.

Regioselective C-H Bond Arylation Strategies for Thiazoles

The direct arylation of thiazole derivatives through C-H bond activation is a powerful tool for creating carbon-carbon bonds, streamlining synthetic pathways to complex molecules. rsc.orgacs.org Various catalytic systems, predominantly featuring palladium, have been developed to control the regioselectivity of these reactions, targeting the C2, C4, or C5 positions of the thiazole ring. rsc.orgwordpress.comnih.gov

While direct C-H arylation strategies for the thiazole nucleus are well-documented, the specific application of these methods to this compound is a nuanced area. The substitution pattern of this compound, with a bulky naphthalene group at C4 and a carbaldehyde at C2, significantly influences the reactivity of the remaining C-H bond at the C5 position.

Research into the regioselective arylation of thiazoles has established several effective methodologies:

Palladium- and Copper-Cocatalyzed C2-Arylation: An efficient protocol for the arylation of the 2-position of thiazole derivatives has been developed using a combination of a palladium catalyst and a copper(II) trifluoroacetate (B77799) cocatalyst in the absence of a ligand. rsc.org

Palladium-Catalyzed C5-Arylation: A ligand-free, palladium-catalyzed method has been reported for the direct arylation of the 5-position of thiazoles. acs.orgnih.gov This transformation is proposed to proceed through a Pd(0/II) catalytic cycle. acs.orgnih.gov

Catalyst-Controlled C4-Arylation: The use of boronic acids in conjunction with specific nitrogen-based bidentate ligands and an oxidant like TEMPO has enabled the selective arylation of the C4 position, proceeding through a proposed Heck-like concerted arylpalladation mechanism. wordpress.com

The presence of the 2-carbaldehyde group in this compound would likely direct arylation to the C5 position under appropriate palladium catalysis, given that the C2 and C4 positions are already substituted.

Derivatization for Complex Molecular Scaffolds

The aldehyde functional group of this compound is a key handle for its elaboration into more intricate molecular architectures. This reactivity is exploited in the synthesis of various hybrid and fused heterocyclic systems.

Synthesis of Thiazolyl-Pyrazoline Hybrid Structures

Thiazolyl-pyrazoline hybrids are a class of compounds synthesized by combining the thiazole and pyrazoline pharmacophores, often resulting in molecules with synergistic biological activities. nih.govacs.org A common synthetic route to these hybrids involves the reaction of a chalcone (B49325) with a thiosemicarbazide (B42300) to form a pyrazoline-thiocarboxamide intermediate. This intermediate is then cyclized with an α-haloketone to construct the thiazole ring.

In a related synthesis, a naphthalene-linked pyrazoline-thiazole hybrid, specifically 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole, was synthesized. nih.gov This compound was derived from the reaction of a pyrazoline intermediate with 2-bromo-1-(naphthalen-2-yl)ethanone. nih.gov While this example doesn't start from this compound, it demonstrates the successful integration of the 4-(naphthalen-2-yl)thiazole moiety into a pyrazoline scaffold.

A plausible synthetic pathway starting from this compound to a thiazolyl-pyrazoline hybrid would involve a Claisen-Schmidt condensation with an appropriate ketone to form a chalcone, followed by reaction with a hydrazine (B178648) to yield the pyrazoline ring.

| Starting Material | Key Reagents | Intermediate | Final Product Class |

|---|---|---|---|

| Chalcones | Thiosemicarbazide, α-haloketones | Pyrazoline-thiocarboxamide | Thiazolyl-Pyrazoline Hybrids |

| This compound | Ketone, Hydrazine | Chalcone | Thiazolyl-Pyrazoline Hybrids |

Integration into Quinoline-Thiazole Fused Systems

The fusion of thiazole and quinoline (B57606) rings creates polycyclic aromatic systems with unique electronic and biological properties. The synthesis of such fused systems often involves multi-step sequences. While a direct synthesis from this compound is not explicitly detailed in the provided context, the general strategies for constructing thiazolo[4,5-g]quinazoline (B15349450) and related structures suggest potential pathways. mdpi.com

One retrosynthetic approach involves the initial synthesis of an appropriately substituted aminoquinazoline, which can then be reacted to form the fused thiazole ring. mdpi.com Applying this logic, a potential route could involve the conversion of the aldehyde group of this compound into a group that can participate in the formation of a quinoline or quinazolinone ring.

Formation of Bridged Heterocyclic Systems (e.g., Imidazo[2,1-b]thiazole (B1210989) Derivatives)

Imidazo[2,1-b]thiazoles are a class of bridged heterocyclic compounds with a nitrogen atom at the bridgehead. researchgate.net These scaffolds are of significant interest due to their prevalence in biologically active molecules. mdpi.com The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound. researchgate.netnih.gov

To utilize this compound in the synthesis of an imidazo[2,1-b]thiazole system, it would first need to be converted into a 2-amino-4-(naphthalen-2-yl)thiazole derivative. This could potentially be achieved through reductive amination of the aldehyde followed by other transformations. Once the 2-aminothiazole is obtained, it can be reacted with an α-bromo aralkyl ketone (phenacyl bromide) to yield the desired bridged heterocyclic system. researchgate.net

A general synthetic scheme for imidazo[2,1-b]thiazoles is presented below:

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

|---|---|---|---|

| 2-Aminothiazole derivative | α-Halo aralkyl ketone | Reflux in a suitable solvent (e.g., ethanol) | Imidazo[2,1-b]thiazole derivative |

This modular approach allows for the synthesis of a diverse library of imidazo[2,1-b]thiazole derivatives by varying the substituents on both the thiazole and the α-halo aralkyl ketone. nih.govnih.gov

Spectroscopic Elucidation and Structural Characterization

Infrared Spectroscopy (IR) Applications

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Carbonyl Group Vibrational Analysis

The most prominent feature in the IR spectrum of an aldehyde is the strong absorption band corresponding to the C=O stretching vibration of the carbonyl group. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. The conjugation of the aldehyde group with the thiazole (B1198619) ring in 4-(naphthalen-2-yl)thiazole-2-carbaldehyde is expected to lower the frequency of the C=O stretch compared to a simple aliphatic aldehyde. This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. The precise position of this band would be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding in the solid state.

Distinctive C-H Stretch Absorptions of Aldehydes

A characteristic feature that confirms the presence of an aldehyde functional group is the C-H stretching vibration of the aldehyde proton. This typically gives rise to one or two weak to medium intensity bands in the region of 2850-2700 cm⁻¹. Often, one of these bands is observed around 2720 cm⁻¹. The presence of these absorptions, in conjunction with the strong carbonyl band, provides strong evidence for the aldehyde functionality within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the thiazole proton, and the protons of the naphthalene (B1677914) ring system.

Aldehyde Proton: The proton attached to the carbonyl carbon is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. This signal would likely appear as a singlet, as it has no adjacent protons to couple with.

Aromatic Protons: The protons on the naphthalene and thiazole rings will appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The single proton on the thiazole ring is expected to appear as a singlet. The seven protons of the 2-substituted naphthalene ring will exhibit a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. The exact chemical shifts and coupling constants (J-values) would depend on the specific electronic environment of each proton. For instance, protons in positions closer to the electron-withdrawing thiazole group might be shifted further downfield.

Coupling Patterns: The coupling patterns of the naphthalene protons would provide valuable information for their specific assignment. For example, protons ortho to each other would exhibit coupling constants typically in the range of 7-9 Hz, while meta coupling is significantly smaller (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Thiazole-H | 7.5 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon atom of the aldehyde carbonyl group is highly deshielded and is expected to appear at a very downfield chemical shift, typically in the range of δ 180-200 ppm.

Thiazole and Naphthalene Ring Carbons: The carbon atoms of the aromatic thiazole and naphthalene rings will resonate in the region of δ 110-160 ppm. The chemical shifts of these carbons are influenced by the nature of the substituents and their position on the rings. The carbon atom of the thiazole ring bearing the aldehyde group and the carbon attached to the naphthalene ring would have distinct chemical shifts reflecting their electronic environment. The ten carbon atoms of the naphthalene ring would show a set of signals, with the quaternary carbons generally showing lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon | 180 - 200 |

| Thiazole Ring Carbons | 110 - 160 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.29 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 amu) or the entire formyl group. Cleavage of the bond between the thiazole and naphthalene rings could also be a possible fragmentation pathway, leading to ions corresponding to the naphthalene and thiazole-2-carbaldehyde fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion.

Characteristic Fragmentation Patterns of Aldehydes and Heterocyclic Systems

Mass spectrometry is a critical tool for determining the structure of this compound by analyzing its fragmentation pattern upon ionization. While the specific mass spectrum for this compound is not widely published, the expected fragmentation can be inferred from the known behavior of aldehydes and heterocyclic systems like thiazole. rsc.orgresearchgate.net

Generally, aromatic aldehydes exhibit a prominent molecular ion peak (M+). A common and diagnostic fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion, resulting in a significant peak at [M-1]. Another characteristic fragmentation is the loss of the entire formyl radical (•CHO), leading to a peak at [M-29]. nih.gov

For the thiazole moiety, the ring is relatively stable and often remains intact, contributing significantly to the molecular ion peak. rsc.org However, cleavage of the heterocyclic ring can occur, typically initiated by the loss of small, stable molecules. The fragmentation of the thiazole ring system proceeds in a specific manner that can aid in structural elucidation. rsc.org

Based on these principles, the expected fragmentation pathway for this compound would likely involve:

[M]+• : The molecular ion peak corresponding to the full molecule (C₁₄H₉NOS).

[M-1]+ : Loss of a hydrogen radical from the carbaldehyde group.

[M-29]+ : Loss of the formyl radical (•CHO).

Naphthalene Ion : Cleavage at the bond connecting the naphthalene and thiazole rings, yielding a fragment corresponding to the naphthyl group.

Thiazole-carbaldehyde Ion : Cleavage resulting in a fragment of the thiazole-2-carbaldehyde moiety.

| Fragment | Description | Commonality |

|---|---|---|

| [M]+• | Molecular Ion | High abundance expected |

| [M-1]+ | Loss of Hydrogen Radical (H•) | Common for aldehydes |

| [M-29]+ | Loss of Formyl Radical (•CHO) | Characteristic of aldehydes |

| C₁₀H₇+ | Naphthyl Cation | Possible through C-C bond cleavage |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, the molecular formula is C₁₄H₉NOS. biosynth.comvulcanchem.com

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This calculated value serves as a benchmark for experimental verification. While specific experimental HRMS data for this compound is not detailed in available literature, the characterization of similar thiazole-naphthalene derivatives consistently relies on HRMS to confirm their synthesis and purity. nih.govniscair.res.in The technique provides the necessary precision to distinguish between compounds with the same nominal mass but different elemental formulas.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉NOS |

| Calculated Exact Mass ([M+H]⁺) | 240.0478 Da |

| Molecular Weight (Average) | 239.29 g/mol biosynth.comvulcanchem.com |

Complementary Spectroscopic and Analytical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption maxima typical for extended conjugated aromatic systems. vulcanchem.com

The structure contains multiple chromophores—the naphthalene ring, the thiazole ring, and the carbaldehyde group—which are conjugated, allowing for π → π* electronic transitions. Published data indicates that the UV-Vis spectrum shows absorption maxima near 280 nm and 320 nm. vulcanchem.com These absorptions are consistent with the electronic properties of other naphthalene and thiazole derivatives. niscair.res.inresearchgate.net The high degree of conjugation in the molecule delocalizes the π electrons, lowering the energy required for electronic transitions and shifting the absorption to longer wavelengths.

| Absorption Maximum (λmax) | Associated Transition (Likely) |

|---|---|

| ~280 nm | π → π |

| ~320 nm | π → π |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify purity and confirm the empirical formula. The molecular formula for this compound is C₁₄H₉NOS.

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 70.27% |

| Hydrogen | H | 3.79% |

| Nitrogen | N | 5.85% |

| Oxygen | O | 6.68% |

| Sulfur | S | 13.40% |

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and dihedral angles. As of this review, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases.

Following a comprehensive search for scientific literature, it has been determined that specific computational chemistry and molecular modeling studies focused solely on the compound This compound are not available in the public domain.

While research exists for structurally related compounds containing the naphthyl-thiazole scaffold, the explicit data required to populate the requested sections and subsections for this compound could not be located. Generating content on this specific molecule would require direct research findings, such as Density Functional Theory (DFT) calculations and molecular docking simulations, which have not been published.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound. Any attempt to do so would involve extrapolating data from different molecules, which would be scientifically inaccurate and misleading.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed view of their flexibility and the stability of their complexes with biological macromolecules.

The molecular structure of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde, which combines a planar thiazole (B1198619) ring with a more rigid naphthalene (B1677914) moiety, suggests a degree of conformational flexibility. The linkage between these two ring systems allows for rotational freedom, which can be critical for its interaction with biological targets.

A crucial application of MD simulations is to assess the stability of a ligand-protein complex once a potential binding pose has been identified, often through molecular docking. For thiazole-naphthalene derivatives, MD simulations have been used to confirm the stability of their binding to biological targets, such as DNA nih.gov. These simulations monitor key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides a dynamic picture of the binding. For related thiazole derivatives, MD studies have elucidated the key amino acid residues that form stable and persistent interactions, thereby anchoring the ligand in the binding pocket. This information is invaluable for understanding the determinants of binding affinity and for the rational design of more potent analogues.

In Silico Prediction of Molecular Descriptors

In silico methods are widely used to predict various molecular descriptors that are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound. These descriptors provide a quantitative measure of a molecule's physicochemical characteristics.

One of the important predicted descriptors is the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity. For this compound, the estimated logP value is 3.2, indicating a moderate level of hydrophobicity vulcanchem.com. This property is significant as it influences the compound's ability to cross biological membranes.

Other commonly predicted molecular descriptors for drug candidates include molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA). These parameters are often evaluated against established guidelines like Lipinski's rule of five to assess the potential for oral bioavailability. While specific predicted values for all these descriptors for this compound are not detailed in available literature, the general methodology is well-established in studies of other thiazole derivatives nih.govmdpi.comresearchgate.net.

The table below summarizes some of the key molecular descriptors and their significance, which are typically evaluated for compounds like this compound.

| Molecular Descriptor | Predicted/Estimated Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 239.29 | Influences absorption and distribution; generally preferred to be <500 for oral drugs. |

| logP (Octanol-Water Partition Coefficient) | 3.2 (Estimated) vulcanchem.com | Indicates lipophilicity and affects membrane permeability; typically between -0.4 and +5.6 for oral drugs. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to targets; generally ≤5 for oral drugs. |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Affects solubility and binding to targets; generally ≤10 for oral drugs. |

| Polar Surface Area (PSA) | - | Relates to membrane permeability and bioavailability; typically <140 Ų for good cell permeation. |

Advanced Research Directions and Synthetic Utility

Role as Key Intermediates in Complex Organic Synthesis

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde serves as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly those with potential biological activity. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, enabling the elongation of carbon chains and the introduction of new functional groups.

A notable application of this intermediate is in the synthesis of highly functionalized heterocyclic systems. For instance, the automated multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been reported, a class of compounds with pharmacological significance. researchgate.net While the specific precursors for each derivative in the study are varied, the synthesis of 2-(2-Methyl-1H-indol-3-yl)-4-(naphthalen-2-yl)thiazole (a structurally related compound) was achieved through a sequence involving a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole (B1671886) synthesis. nih.gov This highlights the potential of this compound to act as a key precursor in similar complex synthetic pathways.

The reactivity of the aldehyde group allows for various condensation reactions, such as the Knoevenagel condensation, which can be employed to introduce new carbon-carbon double bonds and further functionalize the molecule. researchgate.netnih.govnih.gov These reactions open pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The thiazole-naphthalene scaffold itself is found in molecules with potent antiproliferative activities, acting as tubulin polymerization inhibitors. researchgate.netnih.govnih.gov

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it a valuable starting material for the construction of a wide array of diverse heterocyclic scaffolds. The aldehyde group can readily participate in cyclization and cyclocondensation reactions to form new ring systems.

One common strategy involves the reaction of the aldehyde with compounds containing active methylene (B1212753) groups or other nucleophiles to build new heterocyclic rings. For example, the synthesis of pyrimidine (B1678525) derivatives incorporating a naphthalene (B1677914) moiety has been achieved starting from a related precursor, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide, through its reaction with compounds containing an activated double bond. nih.gov This suggests that this compound could undergo similar reactions, for instance, with urea (B33335) or thiourea (B124793) derivatives in a Biginelli-type reaction, to afford thiazolyl-dihydropyrimidinones. nih.gov

Furthermore, the Gewald reaction, a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes, offers another avenue for constructing new heterocyclic systems. nih.govrsc.orgmdpi.comnih.gov While the classical Gewald reaction involves a ketone or aldehyde, a cyano ester, and elemental sulfur, modifications of this reaction could potentially utilize this compound to generate novel thiophene-fused or thiophene-linked thiazole derivatives. acs.org The synthesis of thiazolyl-pyrazoline hybrids, which are known to possess significant biological activities, also highlights the utility of the thiazole scaffold as a foundation for building more complex heterocyclic structures. nih.gov

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The structural features of this compound make it an excellent candidate for the design of novel ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the carbaldehyde group (or its derivatives), can act as coordination sites for metal ions.

A primary application in this area is the synthesis of Schiff base ligands. The condensation of the aldehyde group with various primary amines yields imine derivatives (Schiff bases) that can act as multidentate ligands. nih.govnih.govoncologyradiotherapy.comresearchgate.net These Schiff base ligands, incorporating the 4-(naphthalen-2-yl)thiazole moiety, can then be complexed with a variety of transition metals to form stable coordination compounds with potentially interesting catalytic, magnetic, or photophysical properties. biosynth.com The synthesis of metal complexes with Schiff bases derived from naphtha[1,2-d]thiazol-2-amine and various aldehydes has been reported, demonstrating the feasibility of this approach. researchgate.net

Furthermore, the extended π-system and the presence of multiple coordination sites in derivatives of this compound make them suitable for the construction of luminescent MOFs. researchgate.netmdpi.comrsc.orgvulcanchem.com These porous materials have potential applications in areas such as chemical sensing, gas storage, and catalysis. For example, thiazolothiazole-based ligands have been successfully used to create MOFs capable of detecting heavy metal ions like Hg2+ through changes in their luminescence. oncologyradiotherapy.com The incorporation of the naphthalene moiety could further enhance the photophysical properties of such materials.

Investigations in Photophysical and Electronic Materials Science

The combination of the electron-rich naphthalene moiety and the electron-deficient thiazole ring in this compound suggests that this compound and its derivatives could possess interesting photophysical and electronic properties, making them promising candidates for applications in materials science.

The extended π-conjugation in this molecule is expected to result in absorption and emission in the UV-visible region. Indeed, the UV-Vis spectrum of this compound shows absorption maxima around 280 nm and 320 nm. researchgate.net Derivatives of this compound, such as Schiff bases, are likely to exhibit fluorescence, with the emission properties being tunable by modifying the substituents on the Schiff base. Studies on Schiff bases derived from 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde have shown interesting photophysical properties, including the potential for excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde?

The synthesis typically involves a Hantzsch thiazole condensation reaction. For example, 2-acetylnaphthalene can be brominated to form 2-bromo-1-(naphthalen-2-yl)ethanone, which is then reacted with thioamide derivatives under reflux conditions in ethanol or DMF. A catalytic acid (e.g., glacial acetic acid) is often added to facilitate imine formation, followed by oxidation of the thiazole intermediate to the carbaldehyde using reagents like MnO₂ or Dess-Martin periodinane .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the thiazole ring, aldehyde proton (~9.8–10.2 ppm), and naphthalene substituents .

- FT-IR : A strong C=O stretch (~1680–1700 cm⁻¹) for the aldehyde group and C=N/C-S stretches (~1500–1600 cm⁻¹) for the thiazole ring .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the structure .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact due to potential irritancy.

- Conduct reactions in a fume hood to minimize inhalation of volatile byproducts.

- Dispose of waste via certified hazardous waste services, as halogenated or aromatic byproducts may persist in the environment .

Advanced Research Questions

Q. How can reaction yields be optimized for the aldehyde functionalization step?

Yield optimization often requires:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Selection : Pd-based catalysts or TEMPO improve oxidation efficiency for aldehyde formation.

- Temperature Control : Gradual heating (60–80°C) prevents aldehyde decomposition .

- In Situ Monitoring : TLC or HPLC to track reaction progress and minimize side products .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

- AutoDock4 : For molecular docking studies to assess interactions with biological targets (e.g., enzymes or receptors). Flexible sidechain adjustments in the receptor improve accuracy .

- DFT Calculations : To model electronic properties (e.g., frontier molecular orbitals) and predict regioselectivity in nucleophilic attacks on the aldehyde group .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Cross-Validation : Compare NMR/IR data with structurally similar thiazole-carbaldehydes (e.g., 4-(4-fluorophenyl)thiazole derivatives) to identify shifts caused by substituent effects .

- Crystallography : Use single-crystal X-ray diffraction (via SHELX programs) to resolve ambiguities in molecular geometry .

Q. What strategies are effective in studying structure-activity relationships (SAR) for biological activity?

- Derivatization : Synthesize analogs with modified naphthalene substituents (e.g., halogenation) or thiazole ring substitutions (e.g., methyl, ethyl groups) to evaluate antimicrobial or anticancer potency .

- In Silico Screening : Combine docking results with in vitro assays (e.g., MIC tests) to correlate electronic/steric features with activity .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce reaction times compared to batch methods .

- Purification Techniques : Use automated flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity batches .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing biological assay data?

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare activity across analogs to identify significant SAR trends .

Q. How can crystallographic data refine molecular modeling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.